REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:8]=[C:7](CC(C)C)[CH:6]=[C:5](C(F)(F)F)[C:4]=1[OH:17].[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].C(O)(=O)C>C1C=CC=CC=1>[O:17]1[C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[CH:2]=[N:1][CH2:18]1.[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27]
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Name
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2-aminomethyl-4-(2,2-dimethylethyl)-6-trifluoromethylphenol
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Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
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NCC1=C(C(=CC(=C1)CC(C)C)C(F)(F)F)O
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Name
|
|
Quantity
|
0.75 g
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Type
|
reactant
|
Smiles
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CCCCCCCCCC
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The solution is cooled
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Type
|
WASH
|
Details
|
washed with 2% sodium hydroxide solution, water and salt brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid residue (1.2 g.) is crystallized from hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
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O1CN=CC2=C1C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |